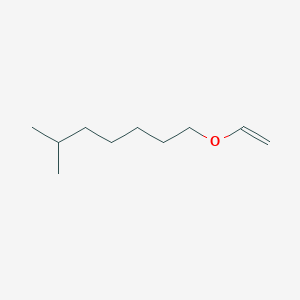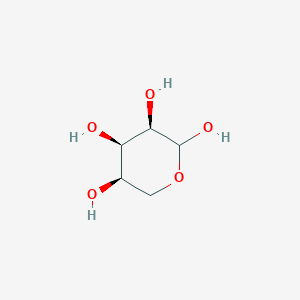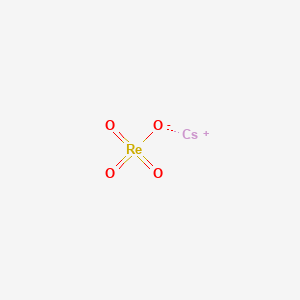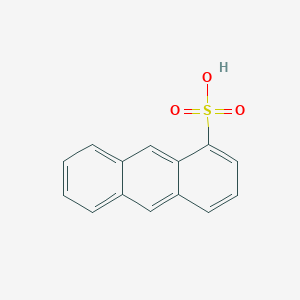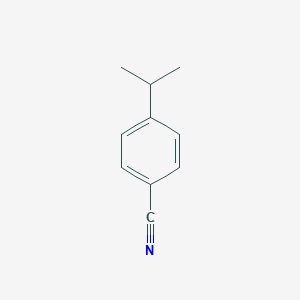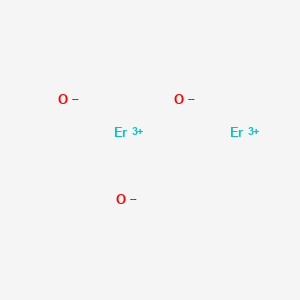
Oxyde d'erbium (Er2O3)
Vue d'ensemble
Description
Erbium oxide (Er2O3) is a compound of erbium and oxygen and has been studied for its potential uses in various scientific research applications. Er2O3 is a white powder with a melting point of 2,000°C and a density of 7.3 g/cm3. It is a rare earth oxide and is used in a variety of applications due to its unique properties.
Applications De Recherche Scientifique
Matériau de dopage dans les verres bio-silicate borotellurite
Les nanoparticules d'oxyde d'erbium peuvent être utilisées comme matériau de dopage dans les verres bio-silicate borotellurite. Cette application se concentre sur l'étude des propriétés structurales, morphologiques et élastiques du système de verre . Les verres sont fabriqués en utilisant la technique de fusion-trempe avec une formule de composition chimique spécifique .
Application d'amplificateur de fibre dopée à l'erbium
Les verres dopés mentionnés ci-dessus peuvent être utilisés pour des applications d'amplificateur de fibre dopée à l'erbium. Cela implique l'étude de certains paramètres élastiques et thermiques associés à des techniques ultrasonores non destructives .
Varistors en céramique électronique
Les nanocomposites de ZnO dopés à l'erbium préparés par la méthode de combustion efficace, basique et verte peuvent être utilisés pour les varistors en céramique électronique . Les effets significatifs des dopants Er sur les caractéristiques structurales, morphologiques, diélectriques et optiques de la matrice ZnO pure sont étudiés .
Dégradation de l'eau usée par la lumière visible
Les mêmes nanocomposites de ZnO dopés à l'Er peuvent être appliqués pour la photodégradation par la lumière visible du p-chlorophénol (4-CP) et du p-nitrophénol (4-NP). La recherche a confirmé que plus de 99,5 % de 4-CP et 4-NP ont été photodégradés par une irradiation de 30 minutes
Mécanisme D'action
Target of Action
Erbium oxide (Er₂O₃), also known as erbium sesquioxide, primarily targets optical and electronic materials due to its unique properties. It is widely used in the field of photonics, particularly in the development of lasers and optical amplifiers. The erbium ions (Er³⁺) in Er₂O₃ are the active centers that interact with light, making them crucial for applications in fiber optics and other optical devices .
Mode of Action
Erbium oxide interacts with its targets through photon absorption and emission processes. When erbium ions are excited by an external light source, they absorb photons and transition to higher energy states. Upon returning to their ground state, they emit photons at specific wavelengths, typically in the infrared region. This property is exploited in erbium-doped fiber amplifiers (EDFAs) used in telecommunications to boost signal strength without converting it to an electrical signal .
Biochemical Pathways
This upconversion process is significant in applications requiring the conversion of low-energy infrared light to higher-energy visible or ultraviolet light .
Pharmacokinetics
Er₂O₃ is insoluble in water but soluble in mineral acids, which affects its handling and application in various environments .
Result of Action
The primary molecular and cellular effects of Er₂O₃’s action are related to its optical properties. The emission of photons at specific wavelengths enhances the performance of optical devices. In materials science, the incorporation of Er₂O₃ into glass or ceramics can improve their mechanical and thermal properties, making them more suitable for high-performance applications .
Action Environment
Environmental factors such as temperature, humidity, and the presence of other chemicals can influence the efficacy and stability of Er₂O₃The compound’s stability in various environments makes it a reliable material for long-term applications in harsh conditions .
Erbium oxide’s unique properties make it a valuable material in the fields of photonics and materials science, with applications ranging from telecommunications to advanced ceramics.
: Erbium(III) oxide - Wikipedia : Structural, elastic and thermo-physical properties of Er2O3 nanoparticles doped bio-silicate borotellurite glasses
Safety and Hazards
Erbium oxide is generally safe to handle with personal protective equipment. It should not be ingested or inhaled, and contact with skin, eyes, or clothing should be avoided . It does not pose any significant hazards due to inhalation or skin contact, but direct contact with eyes may cause temporary irritation .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Erbium oxide nanoparticles have been used in various biochemical applications. For instance, they have been used in the fabrication of bio-silicate borotellurite glasses
Cellular Effects
Erbium oxide nanoparticles have shown to have significant effects on cellular processes. For example, in a study conducted on human hepatic Hep-G2 cancer cells, exposure to Erbium oxide nanoparticles for 72 hours inhibited growth and caused cell death in a concentration-dependent manner . It was also found to induce high DNA damage and extra-production of intracellular reactive oxygen species (ROS) in Hep-G2 cells .
Molecular Mechanism
It is known that Erbium oxide nanoparticles can induce reactive oxygen species (ROS) generation, causing high DNA damage induction and alterations of apoptotic genes . This suggests that Erbium oxide may exert its effects at the molecular level through oxidative stress pathways.
Temporal Effects in Laboratory Settings
It has been observed that the values of ultrasonic velocities, elastic moduli, Debye’s temperature, softening temperature, thermal expansion coefficient, and the acoustic impedance increased with an increase in the Erbium oxide nanoparticles concentration .
Transport and Distribution
Erbium oxide is insoluble in water and soluble in mineral acids
Propriétés
IUPAC Name |
erbium(3+);oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Er.3O/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGIFJXRQHZCGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Er+3].[Er+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Er2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60893839 | |
| Record name | Erbium sesquioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Erbium oxide (Er2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
12061-16-4, 12645-29-3 | |
| Record name | Erbium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012061164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erbium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012645293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erbium oxide (Er2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Erbium sesquioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dierbium trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.847 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of erbium oxide?
A1: The molecular formula of erbium oxide is Er2O3. Its molecular weight is 382.52 g/mol.
Q2: What crystal structures can erbium oxide adopt?
A2: Erbium oxide can exist in both cubic and monoclinic crystal structures. While cubic Er2O3 is the stable phase at room temperature, monoclinic Er2O3 exhibits unique optical properties and high radiation tolerance, making it desirable for specific applications [].
Q3: What spectroscopic techniques are used to characterize erbium oxide?
A3: Several spectroscopic techniques are employed to characterize Er2O3. These include:
- X-ray Diffraction (XRD): Used to determine the crystal structure and phase identification of Er2O3 films [, ].
- Raman Spectroscopy: Provides information about the vibrational modes and symmetry of Er2O3, allowing for identification of different phases [].
- X-ray Photoelectron Spectroscopy (XPS): Used to analyze the chemical composition and bonding states of Er2O3 films, particularly at interfaces [, ].
- Fourier Transform Infrared Spectroscopy (FTIR): Provides information about the chemical bonds and functional groups present in Er2O3 [, ].
- UV-Vis Spectroscopy: Used to study the optical properties of Er2O3, such as its absorbance and band gap [, ].
Q4: What are the advantages of using Er2O3 as a high-k dielectric material?
A4: Er2O3 is investigated as a potential high-k dielectric material due to its:
- High dielectric constant (k): Allows for a higher capacitance in smaller device sizes [, ].
- Relatively large band gap: Reduces leakage current, crucial for low-power electronics [].
- Good thermal stability: Maintains its structural integrity and electrical properties at elevated temperatures, important for device reliability [, ].
Q5: How does annealing affect the properties of Er2O3 thin films?
A5: Annealing plays a crucial role in modifying the properties of Er2O3 thin films. Studies show that:
- Annealing in an oxygen environment improves the crystallinity and density of Er2O3 films, leading to enhanced dielectric properties and reduced leakage current [].
- Rapid thermal annealing (RTA) can result in higher charge trapping compared to furnace annealing, impacting the electrical characteristics of Er2O3-based devices [].
- Annealing temperature and atmosphere can influence the formation of an interfacial layer between Er2O3 and the substrate, affecting the overall device performance [].
Q6: How does the incorporation of fluorine affect Er2O3 dielectric films on polysilicon?
A6: Fluorine implantation, followed by rapid thermal annealing, can passivate dangling and weak Si-H bonds in polysilicon, forming stronger Si-F bonds []. This passivation leads to:
Q7: What is the impact of a Y2O3 buffer layer on Er2O3 coatings for advanced breeding blankets?
A7: Introducing a Y2O3 buffer layer between the Er2O3 coating and the substrate, such as SUS316, in advanced breeding blankets can influence the microstructure and hydrogen permeation properties. Studies revealed:
- Texture and grain growth direction of Er2O3 is affected by the Y2O3 buffer layer, potentially impacting the coating's mechanical integrity [, ].
- While the buffer layer influences the Er2O3 layer's growth, it doesn't completely prevent the diffusion of elements from the substrate [].
- Hydrogen permeation suppression is not always enhanced with the double-layer structure, potentially due to a thinner Er2O3 layer formation [].
Q8: How does Er2O3 contribute to the optical properties of tellurite glasses?
A8: Er2O3, when added to tellurite glasses, enhances their optical properties. Research suggests:
- Er2O3 doping increases the density of the glass, which is often correlated with improved refractive index [, ].
- The presence of Er2O3 in the glass matrix leads to photoluminescence in the visible spectrum, specifically strong green and weak red emissions under 980 nm excitation [].
- By controlling the heat treatment of Er2O3 doped KNN-tellurite glasses, glass-ceramics with varying crystal sizes and tailored optical properties can be achieved [].
Q9: How is Er2O3 being explored for optical dosimetry in ionizing radiation fields?
A9: Er2O3 shows promise for optical dosimetry in high-radiation environments due to its:
- Infrared radioluminescence: Allows for measurement in the infrared region, where radiation-induced degradation of optical fibers is minimal [].
- Stable luminescence: Intensity of Er2O3 radioluminescence in the infrared region doesn't decrease with increasing radiation dose [].
Q10: What makes Er2O3-doped fibers suitable for broadband near-IR emission?
A10: Er2O3, when co-doped with other rare earth ions like thulium (Tm3+), in glass matrices like silica, can produce broadband near-infrared (NIR) emission. This is due to:
- Energy transfer: Er3+ ions can efficiently transfer energy to Tm3+ ions, leading to emission from both ions and resulting in a broader emission spectrum [].
- Tailored emission: By adjusting the ratio of Er2O3 to Tm2O3, the peak emission wavelengths and bandwidth can be controlled [].
Q11: How is Er2O3 utilized in the fabrication of metal matrix nanocomposites?
A11: Er2O3 nanospheres are being explored as a reinforcing phase in magnesium-based metal matrix nanocomposites (MMNCs). A novel technique called Magneto-Acoustic Mixing Technology (MAMT) utilizes acoustic and magnetic fields to effectively disperse Er2O3 nanoparticles within the magnesium matrix [, ]. This technique addresses the challenge of nanoparticle agglomeration and aims to create MMNCs with improved mechanical properties.
Q12: What are the potential applications of Er2O3 in thermophotovoltaic devices?
A12: Er2O3 is being studied as a potential radiator material in thermophotovoltaic (TPV) power generation systems. Research suggests:
- Enhanced efficiency: Compared to silicon carbide (SiC), Er2O3 radiators can significantly improve the conversion efficiency of germanium (Ge) based TPV cells due to a better spectral match between the emitted radiation and the cell's response [].
- Heat recirculation: Er2O3-wrapped alumina (Al2O3) emitters show promise in heat-recirculating combustors for TPV devices, exhibiting higher spectral emissive power density at desired wavelengths [].
Q13: How does the addition of Er2O3 affect the properties of zirconia ceramics?
A13: Er2O3, when added to zirconia (ZrO2) ceramics, can enhance their mechanical properties and introduce color. Studies show:
- Improved creep resistance: Er2O3 doping significantly improves the high-temperature creep resistance of ZrO2, expanding its potential applications in high-temperature environments [].
- Enhanced toughness: Incorporation of Er2O3 into cubic zirconia (c-ZrO2) can lead to increased fracture toughness, making the ceramic more resistant to cracking [].
- Pink coloration: Er2O3 acts as a colorant in yttria-stabilized zirconia (YSZ) ceramics, producing a desirable pink hue for applications in electronics and decorative materials [].
Q14: What are the key environmental concerns associated with Er2O3 production?
A14: The production of Er2O3, like many rare earth elements, raises environmental concerns. Life cycle assessment (LCA) studies highlight:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



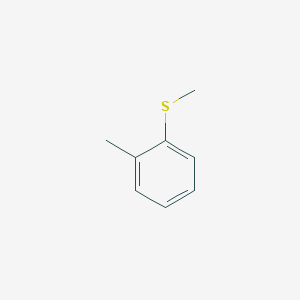
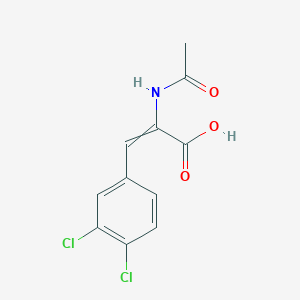

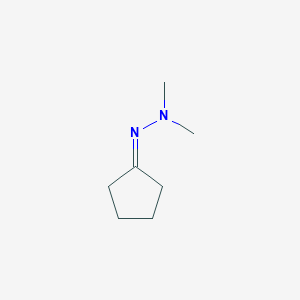
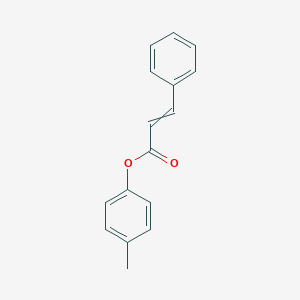

![(1S,4E,5'R,6R,6'R,7S,8R,10S,11R,12R,14R,15R,16S,18E,20E,22S,25R,27S,28R,29S)-22-Ethyl-7,11,15-trihydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B76844.png)
